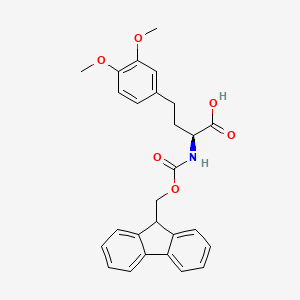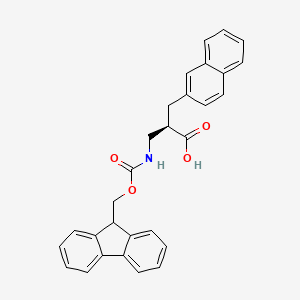
Boc-L-Phe(3,5-(CF3)2)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-L-Phe(3,5-(CF3)2)-OH, also known as N-tert-butoxycarbonyl-L-phenylalanine with 3,5-bis(trifluoromethyl) substituents, is a derivative of the amino acid phenylalanine. This compound is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The presence of the trifluoromethyl groups enhances its chemical stability and lipophilicity, making it a valuable intermediate in pharmaceutical and biochemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-Phe(3,5-(CF3)2)-OH typically involves the protection of the amino group of L-phenylalanine with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like trifluoromethanesulfonic acid or boron trifluoride etherate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated synthesis equipment and optimized reaction conditions ensures high yield and purity of the final product. The industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Boc-L-Phe(3,5-(CF3)2)-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Substitution Reactions: Introduction of other functional groups at the phenyl ring or the amino acid backbone.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, or oxalyl chloride in methanol.
Coupling: DCC, EDC, or other carbodiimides in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Substitution: Trifluoromethylating agents, electrophilic aromatic substitution reagents.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, peptides, and substituted phenylalanine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and bioactive compounds .
Aplicaciones Científicas De Investigación
Boc-L-Phe(3,5-(CF3)2)-OH is widely used in scientific research due to its versatility and stability. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Pharmaceutical Research: Serves as an intermediate in the development of drugs and bioactive molecules.
Biochemical Studies: Utilized in the study of enzyme-substrate interactions and protein folding.
Material Science: Employed in the design of novel materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of Boc-L-Phe(3,5-(CF3)2)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective coupling with other amino acids. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, facilitating its incorporation into peptides and proteins. The molecular targets and pathways involved depend on the specific peptides or proteins synthesized using this compound .
Comparación Con Compuestos Similares
Similar Compounds
Boc-L-Phe-OH: Lacks the trifluoromethyl groups, making it less stable and less lipophilic.
Boc-D-Phe(3,5-(CF3)2)-OH: The D-enantiomer of the compound, which may have different biological activity and properties.
Fmoc-L-Phe(3,5-(CF3)2)-OH: Uses a different protecting group (fluorenylmethyloxycarbonyl) instead of Boc.
Uniqueness
Boc-L-Phe(3,5-(CF3)2)-OH is unique due to the presence of the trifluoromethyl groups, which enhance its chemical stability and lipophilicity. This makes it particularly valuable in the synthesis of peptides and proteins with specific chemical properties. Its stability and versatility set it apart from other protected amino acids .
Propiedades
IUPAC Name |
(2S)-3-[3,5-bis(trifluoromethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F6NO4/c1-14(2,3)27-13(26)23-11(12(24)25)6-8-4-9(15(17,18)19)7-10(5-8)16(20,21)22/h4-5,7,11H,6H2,1-3H3,(H,23,26)(H,24,25)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMRWUKBBWHZMM-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F6NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

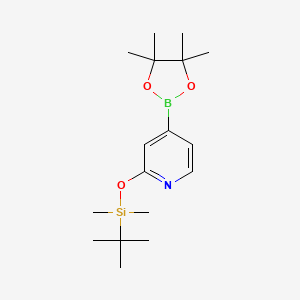
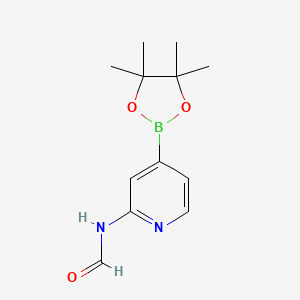
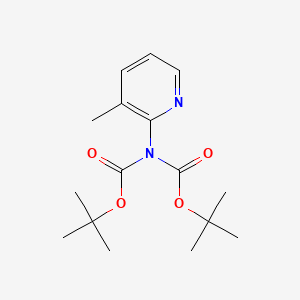
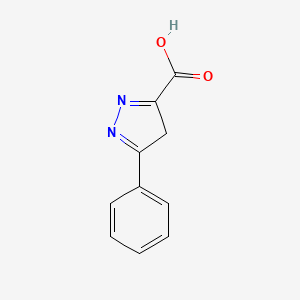
![tert-Butyl 2-{[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6337815.png)
![tert-Butyl 2{[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6337823.png)
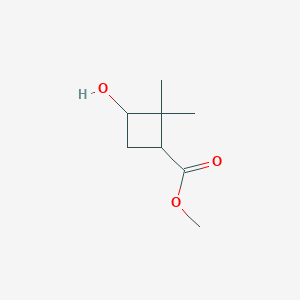
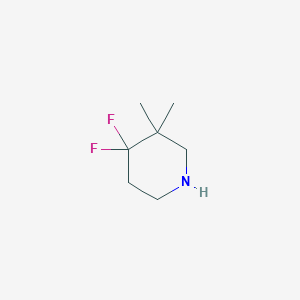
![1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B6337833.png)
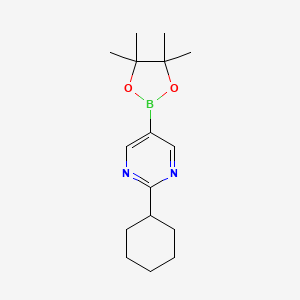
![2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester](/img/structure/B6337843.png)
